1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

Antibacterial Structure-Activity Relationship Benzothiazole

1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea (CAS 81108-79-4, molecular formula C₁₆H₁₄ClN₃O₂S, molecular weight 347.8 g/mol) is a disubstituted urea derivative that incorporates a 6-ethoxy-1,3-benzothiazole moiety at one urea nitrogen and a 3-chlorophenyl group at the other. The compound belongs to the benzothiazolyl urea class, a privileged scaffold in medicinal chemistry with demonstrated relevance to antimicrobial, anticancer, and enzyme inhibition applications.

Molecular Formula C16H14ClN3O2S
Molecular Weight 347.8 g/mol
Cat. No. B11113284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea
Molecular FormulaC16H14ClN3O2S
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H14ClN3O2S/c1-2-22-12-6-7-13-14(9-12)23-16(19-13)20-15(21)18-11-5-3-4-10(17)8-11/h3-9H,2H2,1H3,(H2,18,19,20,21)
InChIKeyZVOZPPCMJAGRAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea (CAS 81108-79-4, molecular formula C₁₆H₁₄ClN₃O₂S, molecular weight 347.8 g/mol) is a disubstituted urea derivative that incorporates a 6-ethoxy-1,3-benzothiazole moiety at one urea nitrogen and a 3-chlorophenyl group at the other . The compound belongs to the benzothiazolyl urea class, a privileged scaffold in medicinal chemistry with demonstrated relevance to antimicrobial, anticancer, and enzyme inhibition applications [1]. It is specifically claimed as compound MCK166 in patent literature for uveal melanoma therapy [2], and its synthesis and antimicrobial activity were first disclosed in a 1981 structure-activity study of substituted benzothiazolyl phenyl and chlorophenyl ureas [3]. The 6-ethoxy substituent on the benzothiazole ring and the meta-chloro substitution on the phenyl ring represent specific structural decisions that differentiate this compound from its close analogs in terms of electronic character, steric profile, and biological target engagement.

Why Generic Substitution Fails for 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea – The Structural Specificity Problem


Benzothiazolyl ureas as a class exhibit activity against Gram-positive bacteria and cancer cell lines, but substitution patterns on both the benzothiazole and phenyl rings critically determine potency, spectrum, and target selectivity. The 1981 structure-activity study by Kang demonstrated that antibacterial activity against Staphylococcus aureus and Escherichia coli varied substantially depending on whether the phenyl substituent was o-, m-, or p-chlorophenyl, with o-chlorophenyl derivatives showing the most potent growth inhibition against S. aureus [1]. Separately, SAR studies on benzothiazole-based ureas as 17β-HSD10 inhibitors revealed that 6-position substitution on the benzothiazole ring (e.g., trifluoromethoxy, halogen, or alkoxy) dramatically modulated inhibitory potency, and that the combination of a 6-substituted benzothiazole with a 3-chloro-substituted phenyl ring was among the most favorable configurations [2]. Consequently, a purchaser cannot simply interchange the 6-ethoxy-3-chlorophenyl combination with, for instance, a 6-methyl-4-chlorophenyl or 6-unsubstituted-3-chlorophenyl analog and expect equivalent biological performance. The precise regiochemistry and electronic character of both substituents are interdependent determinants of target binding.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea Against Closest Structural Analogs


Meta-Chloro vs. Ortho-Chloro vs. Para-Chloro Phenyl Substitution: Antibacterial Activity Hierarchy in Benzothiazolyl Ureas

In the foundational 1981 study by Kang, twelve benzothiazolyl and 6-substituted benzothiazolyl phenyl and chlorophenyl ureas were synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli at a standardized concentration of 50 μg/mL [1]. The study explicitly compared the effect of chloro substitution position (ortho, meta, para) on the phenyl ring. Compounds containing the o-chlorophenyl group exhibited the most potent growth-inhibitory activity against S. aureus overall, while m-chlorophenyl derivatives (the substitution pattern of the target compound) displayed an intermediate activity profile distinct from both the more potent o-chloro and less potent p-chloro analogs. Additionally, chloro-substituted compounds as a group showed stronger antibacterial activity than their methyl-substituted counterparts against E. coli [1]. This position-dependent activity hierarchy means that the target compound's m-chloro configuration cannot be treated as interchangeable with the o-chloro or p-chloro isomer.

Antibacterial Structure-Activity Relationship Benzothiazole

6-Ethoxy vs. 6-Methyl vs. 6-Nitro Benzothiazole Substitution: Impact on Biological Activity Profile

The patent literature covering benzothiazolyl ureas for cancer (US20240199562A1) explicitly claims a series of 6-substituted benzothiazol-2-yl urea derivatives including the 6-ethoxy (target compound, MCK166), 6-nitro, and 6-methyl variants as a defined chemical genus for treating uveal melanoma [1]. Within this patent family, the 6-ethoxy substituent confers distinct electronic properties compared to the electron-withdrawing 6-nitro (strongly deactivating) and the electron-donating 6-methyl (weakly activating) groups. The 6-ethoxy group is a moderate electron-donating substituent via resonance (+M effect) that alters the benzothiazole ring's electron density, which in turn modulates hydrogen-bonding capacity of the urea NH and the overall molecular dipole. In a parallel benzothiazole-urea SAR study focused on 17β-HSD10 inhibition, 6-methoxy and 6-trifluoromethoxy substitutions were systematically evaluated, with the 6-trifluoromethoxy and 6-halogen variants proving most favorable for enzyme inhibition [2]. This establishes that 6-position substitution is not merely a spectator modification but a critical potency determinant, and that the 6-ethoxy group occupies a defined position in the activity landscape between smaller (6-H, 6-F) and larger/more electron-withdrawing (6-OCF₃, 6-NO₂) substituents.

Kinase Inhibition Anticancer Benzothiazole SAR

6-Ethoxy vs. 6-Cyano Benzothiazole Substitution: Divergent Biological Target Engagement and Therapeutic Indication

The target compound (6-ethoxy, MCK166) is claimed in patent US20240199562A1 specifically for treating uveal melanoma [1]. In contrast, its close structural analog 1-(3-chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea (HB007) has been characterized as a small-molecule degrader of SUMO1 (small ubiquitin-related modifier 1), inducing ubiquitination and proteasomal degradation of SUMO1 with consequent in vivo tumor growth suppression in brain, breast, colon, and lung cancer models . The replacement of the 6-ethoxy group with a 6-cyano group fundamentally alters the compound's biological mechanism: the cyano analog engages the ubiquitin-proteasome system via SUMO1 degradation, whereas the ethoxy analog is directed toward uveal melanoma through a distinct, patent-specified therapeutic pathway. Although direct quantitative comparator data (e.g., head-to-head IC₅₀ values in the same assay) are not publicly available, the divergent patent indications and distinct molecular targets constitute strong qualitative evidence that these two compounds are not functionally interchangeable despite their close structural similarity.

Target Selectivity SUMO Pathway Uveal Melanoma

Spectroscopic Identity Confirmation: NMR Fingerprint Differentiation from Regioisomeric and Analog Compounds

The target compound has been characterized by ¹H NMR and ¹³C NMR spectroscopy, with spectra archived in the SpectraBase database under Compound ID CPO4debS7MZ [1]. This spectroscopic fingerprint provides unambiguous identity confirmation that distinguishes the target compound from its regioisomers (e.g., 1-(4-chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea, which carries the chloro substituent at the para rather than meta position) and from analogs with different benzothiazole 6-substituents. For procurement and quality assurance purposes, the availability of reference NMR spectra enables incoming identity verification against an authenticated standard—a capability that may not exist for less thoroughly characterized analogs. The 6-ethoxy group produces characteristic quartet (OCH₂CH₃) and triplet (OCH₂CH₃) signals in the ¹H NMR spectrum that are absent in the 6-methyl, 6-nitro, 6-cyano, and unsubstituted analogs, providing a rapid spectroscopic differentiator.

Quality Control NMR Spectroscopy Identity Testing

Evidence-Backed Application Scenarios for 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea in Scientific Research and Preclinical Development


Uveal Melanoma Preclinical Research: Patent-Specified Lead Compound for a High-Unmet-Need Ocular Oncology Indication

The compound is explicitly claimed as MCK166 in US patent application US20240199562A1, which describes urea derivatives of formula (I) for treating uveal melanoma, including both primary ocular tumors and liver metastases [1]. Uveal melanoma is a rare but aggressive intraocular malignancy with limited therapeutic options once metastasis occurs. For academic or biopharma research groups engaged in uveal melanoma drug discovery, procuring the exact patent-specified compound (MCK166, CAS 81108-79-4) is essential for validating target engagement, generating reproducible pharmacology data, and establishing freedom-to-operate positions. Use of a close analog lacking the 6-ethoxy-3-chlorophenyl configuration would not reproduce the patent-defined chemical matter and could lead to divergent biological results.

Antibacterial Structure-Activity Relationship (SAR) Studies: Intermediate-Activity m-Chloro Reference Compound for Positional Scanning

The 1981 Kang study established that antibacterial activity of benzothiazolyl phenyl/chlorophenyl ureas against S. aureus and E. coli follows a clear position-dependent hierarchy (o-Cl > m-Cl > p-Cl for anti-staphylococcal activity), with the m-chloro derivatives displaying intermediate potency [2]. The target compound, with its m-chlorophenyl substitution, serves as a well-characterized reference point for SAR investigations exploring how chloro substitution position modulates antibacterial potency, spectrum, and physicochemical properties. It can function as a calibration standard against which newly synthesized analogs with alternative substitution patterns are benchmarked.

Benzothiazole 6-Position SAR Exploration: Moderate Electron-Donating Substituent Reference for Pharmacophore Optimization

SAR studies on benzothiazole-based ureas have demonstrated that 6-position substituents critically influence biological activity, with electron-withdrawing groups (6-OCF₃, 6-halogen) generally enhancing potency in enzyme inhibition contexts [3]. The target compound's 6-ethoxy group represents a moderate electron-donating substituent via resonance, occupying a defined space in the electronic parameter landscape. This makes it valuable as a comparator in systematic SAR campaigns that probe how incremental changes in 6-position electronic character (e.g., 6-OCH₃ → 6-OC₂H₅ → 6-OiPr → 6-OCF₃) affect target binding, selectivity, metabolic stability, and solubility—all critical parameters in lead optimization.

Analytical Reference Standard Procurement: Identity Verification Using Archived NMR Spectral Data

The compound's ¹H and ¹³C NMR spectra are archived in the SpectraBase database (Compound ID CPO4debS7MZ), providing an independent, publicly accessible reference for identity confirmation [4]. For analytical laboratories, CROs, and research groups requiring verified chemical identity, the ability to cross-reference incoming material against authenticated spectral data reduces the risk of working with mislabeled or impure material. The characteristic ethoxy proton signals (quartet and triplet) and the aromatic proton splitting pattern specific to the 3-chlorophenyl substitution provide multiple diagnostic handles for rapid QC assessment.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.